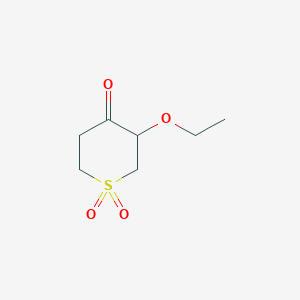
3-Ethoxy-1lambda6-thiane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound It features a six-membered ring with an oxygen and sulfur atom, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1lambda6-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl mercaptoacetate with a suitable oxidizing agent to form the desired thiane ring structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the temperature is maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
3-Ethoxy-1lambda6-thiane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets. The sulfur atom in the thiane ring can form bonds with metal ions or other electrophilic centers, influencing the compound’s reactivity. The compound can also participate in redox reactions, affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
- 3-Ethoxy-1lambda6-thiane-1,1-dione
- 2,6-Dimethyl-1lambda6-thiane-1,1,4-trione
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione
Comparison: 3-Ethoxy-1lambda6-thiane-1,1,4-trione is unique due to its ethoxy group, which can influence its solubility and reactivity compared to other thiane derivatives. The presence of the ethoxy group can also affect the compound’s interaction with biological molecules, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H12O4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-ethoxy-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O4S/c1-2-11-7-5-12(9,10)4-3-6(7)8/h7H,2-5H2,1H3 |
InChI Key |
ICMFINNCHQCIBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CS(=O)(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylbutoxy)methyl]piperidin-2-one](/img/structure/B13215364.png)

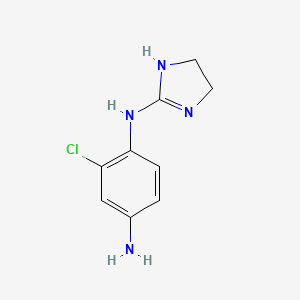
![tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13215386.png)
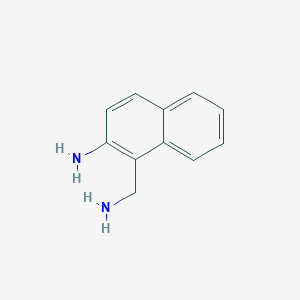
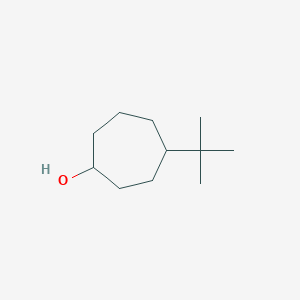
![3-Amino-1-{bicyclo[2.2.2]octan-2-yl}propan-1-ol](/img/structure/B13215409.png)

![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
![5,7-Dicyclopropyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13215437.png)

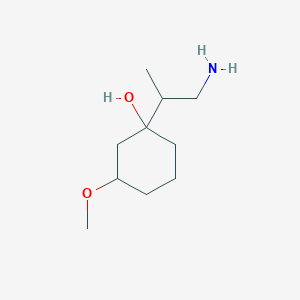
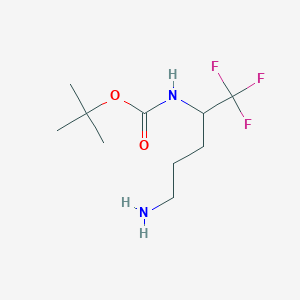
![5-Bromo-4-chloro-2-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13215459.png)
